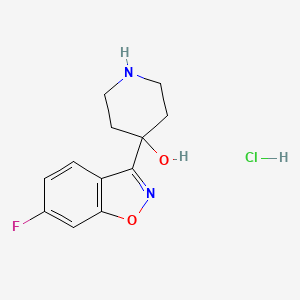

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride

Description

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with a 6-fluoro group and a piperidin-4-ol moiety. This structure is a key intermediate in synthesizing antipsychotic drugs such as risperidone and paliperidone, which target serotonin (5-HT) and dopamine (D2) receptors . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations. This article compares its structural, pharmacological, and synthetic properties with analogous compounds.

Properties

IUPAC Name |

4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-9-10(7-8)17-15-11(9)12(16)3-5-14-6-4-12;/h1-2,7,14,16H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYVKBLOFSAOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=NOC3=C2C=CC(=C3)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The target product is obtained with yields ranging from 55% to 92% . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Antipsychotic Activity

This compound is structurally related to risperidone and paliperidone, both of which are atypical antipsychotics. Research indicates that derivatives of this compound exhibit similar pharmacological profiles, potentially influencing dopamine and serotonin receptors, which are critical in managing schizophrenia and bipolar disorder.

Neuroprotective Effects

Studies have shown that the compound may possess neuroprotective properties. Experimental models indicate that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride exhibited significant reductions in hyperactivity induced by amphetamines. The results indicated a dose-dependent response, confirming its potential as an antipsychotic agent.

Case Study 2: Neuroprotection in vitro

In vitro studies using cultured neuronal cells showed that the compound could significantly reduce cell death caused by oxidative stress. The mechanism was linked to the activation of neuroprotective pathways involving BDNF (Brain-Derived Neurotrophic Factor) signaling.

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a ligand for serotonin and dopamine receptors, modulating their activity and influencing neurotransmission . This modulation helps in alleviating symptoms of psychiatric disorders such as schizophrenia by balancing the levels of these neurotransmitters .

Comparison with Similar Compounds

Table 1: Structural Properties of Comparable Compounds

| Compound | Core Structure | Substituents | Crystal System (Symmetry) | Dynamic Behavior |

|---|---|---|---|---|

| 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;HCl | Benzoxazole + piperidin-4-ol | 6-F, -OH | Monoclinic (C2/c)* | Moderate rigidity |

| AND-1184 (MBSHCl) | Benzoxazole + piperidine | Propylsulfonamide | Monoclinic (C2/c) | Limited aromatic motion |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | Benzisoxazole + piperidine | 6-F | Undetermined | High rigidity |

*Inferred from analogous hydrochloride salts .

Pharmacological Comparison

Receptor Affinity and Selectivity

The 6-fluoro-benzoxazole moiety is critical for receptor binding in antipsychotics:

- Risperidone : Binds 5-HT2A (Ki = 0.16 nM) and D2 (Ki = 3.1 nM) receptors, with additional activity at α1-adrenergic and H1-histaminergic receptors .

- Paliperidone : Active metabolite of risperidone; similar receptor profile but enhanced 5-HT2A/D2 selectivity due to hydroxylation .

- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Selective 5-HT1F antagonist (Ki = 11 nM) with minimal off-target activity (e.g., 5-HT2B Ki = 343 nM) .

Table 2: Pharmacological Profiles

| Compound | Primary Targets | Ki/EC50 (nM) | Therapeutic Indication |

|---|---|---|---|

| Risperidone | 5-HT2A, D2 | 0.16 (5-HT2A), 3.1 (D2) | Schizophrenia, bipolar disorder |

| 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;HCl | Presumed 5-HT/D2 (structural analog) | N/A | Intermediate for antipsychotics |

| 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | Undetermined | N/A | Synthetic intermediate |

| 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol | 5-HT1F | 47 (5-HT1F) | Migraine research |

Biological Activity

The compound 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol; hydrochloride is a derivative of piperidine that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, synthesis, and biological effects, particularly in antimicrobial and neuropharmacological contexts.

- Molecular Formula : C35H39F2N5O3

- Molecular Weight : 615.71 g/mol

- CAS Number : 1329796-66-8

- IUPAC Name : 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoxazole precursors. The process may include various steps such as:

- Formation of the benzoxazole ring.

- Alkylation with piperidine.

- Hydrochloride salt formation for enhanced solubility and stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 6-fluoro-benzoxazole derivatives. For instance, a study evaluated several synthesized compounds against various pathogenic strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics, suggesting that this class of compounds may serve as effective antimicrobial agents .

| Compound | Pathogen Tested | Inhibition Zone (mm) | Comparison to Standard |

|---|---|---|---|

| 4IV | E. coli | 18 | Greater than standard |

| 6III | S. aureus | 20 | Comparable to standard |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly its interaction with serotonin receptors. Research indicates that it may act as an antagonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. This activity suggests potential applications in treating conditions such as schizophrenia and depression .

Case Studies

- Antimicrobial Efficacy : In a controlled study involving the synthesis of various benzoxazole derivatives, researchers found that compounds similar to 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol showed superior antimicrobial properties against both gram-positive and gram-negative bacteria .

- Neuropharmacological Assessment : A pharmacological assessment demonstrated that the compound significantly reduced hyperactivity in rodent models when administered at specific dosages, indicating a potential for use in managing hyperactivity disorders .

Q & A

Q. What are the standard synthetic routes for 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol hydrochloride?

The synthesis typically involves:

- Step 1 : Formation of the benzoxazole ring via condensation of hydroxylamine derivatives with fluorinated precursors under acidic conditions.

- Step 2 : Piperidine ring functionalization, often through nucleophilic substitution or cyclization reactions.

- Step 3 : Hydrochloride salt formation using HCl in polar solvents like ethanol or acetonitrile .

Critical parameters include temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize byproducts like dimeric impurities .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : - and -NMR confirm fluorine substitution and piperidine ring geometry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (256.70 g/mol) and fragmentation patterns .

- FT-IR : Peaks at ~1650 cm (C=N stretch) and ~3400 cm (O–H stretch) confirm benzoxazole and hydroxyl groups .

Q. How is the compound purified, and what analytical methods confirm its purity?

- Purification : Recrystallization in acetone/water mixtures or column chromatography with silica gel.

- Purity Analysis :

Advanced Research Questions

Q. How can synthesis be optimized to achieve >98% purity and reduce dimeric impurities?

Methodological Improvements :

- Two-Phase Solvent Systems : Using toluene/water reduces dimer formation by partitioning hydrophobic intermediates into the organic phase, improving yield to 80% .

- Catalytic DBU : Enhances N-alkylation efficiency in antipsychotic precursor synthesis, reducing side reactions .

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent System | Single-phase (CHCN) | Two-phase (toluene/HO) |

| Yield | 70% | 79–80% |

| Dimer Content | ~5% | ≤1% |

Q. How can researchers address contradictions in pharmacological data across studies?

- Data Reconciliation :

Q. What computational methods aid in designing derivatives with enhanced bioactivity?

- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and regioselectivity for acylation/sulfonylation reactions .

- Molecular Docking : Virtual screening against targets (e.g., NMDA receptors) identifies derivatives with improved binding scores. Example: Modifying the piperidine N-position with bulky groups increases steric complementarity .

Q. How do reaction conditions influence the regioselectivity of functionalization?

- Acylation : Use acetyl chloride in dichloromethane at 0°C to favor N-acylation over O-acylation.

- Sulfonylation : Elevated temperatures (50°C) with tosyl chloride in THF drive sulfonamide formation .

- pH Control : Basic conditions (pH >10) prevent protonation of the piperidine nitrogen, enhancing nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.